molecular formula C34H32N6O6 B021492 Pigment orange 16 CAS No. 6505-28-8

Pigment orange 16

Cat. No.: B021492
CAS No.: 6505-28-8
M. Wt: 620.7 g/mol
InChI Key: DMPXHEMGDYKSFL-UHFFFAOYSA-N
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Description

Pigment Orange 16, also known as Dianisidine Orange, is a synthetic organic pigment belonging to the disazo class. It is widely used in various industries due to its vibrant reddish-orange hue, excellent heat stability, and high tinting strength. The compound is primarily utilized in the production of plastics, coatings, inks, and rubber products.

Mechanism of Action

Target of Action

The primary targets of Pigment Orange 16 are the materials it is applied to. These can range from plastics, textiles, to various types of surfaces in the paint industry

Mode of Action

This compound is an azo compound, which means it contains the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. The azo group is responsible for the vivid orange color of the pigment . When applied to a material, the pigment’s molecules absorb certain wavelengths of light and reflect others. The reflected wavelengths appear orange to the human eye.

Result of Action

The result of this compound’s action is the production of a stable, bright orange color. This pigment is known for its excellent light and heat stability, resistance to various chemicals, and strong coloring power .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain chemicals can affect the stability of the pigment. Additionally, while the pigment is known for its excellent lightfastness, prolonged exposure to sunlight can lead to gradual color degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pigment Orange 16 involves a multi-step process starting with the diazotization of dianisidine. The steps are as follows:

    Diazotization: Dianisidine is added to water and cooled to below 2°C. Sodium nitrite is then added under acidic conditions to form the diazotization liquid.

    Coupling Reaction: The diazotization liquid is slowly added to a coupling component solution containing sodium hydroxide and acetoacetanilide. The mixture is maintained at a temperature of 10-15°C.

    Heating and Precipitation: The resulting mixture is heated to 85-95°C and maintained at this temperature for 30-45 minutes.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and high yield. Emulsifiers and other additives may be used to enhance the properties of the final product .

Chemical Reactions Analysis

Types of Reactions

Pigment Orange 16 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of amines.

    Substitution: The aromatic rings in this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amines and other reduced products.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Pigment Orange 16 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Pigment Orange 13
  • Pigment Orange 34
  • Pigment Orange 36
  • Pigment Orange 43

Uniqueness

Pigment Orange 16 is unique due to its combination of high heat stability, vibrant reddish-orange hue, and excellent tinting strength. Compared to other similar compounds, it offers a cost-effective alternative with superior performance in various industrial applications .

Properties

IUPAC Name

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-3-oxo-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O6/c1-21(41)31(33(43)35-25-11-7-5-8-12-25)39-37-27-17-15-23(19-29(27)45-3)24-16-18-28(30(20-24)46-4)38-40-32(22(2)42)34(44)36-26-13-9-6-10-14-26/h5-20,31-32H,1-4H3,(H,35,43)(H,36,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPXHEMGDYKSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863890
Record name C.I. Pigment Orange 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid; Water or Solvent Wet Solid
Record name Butanamide, 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6505-28-8
Record name Pigment Orange 16
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6505-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 21160
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006505288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Orange 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.717
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Record name PIGMENT ORANGE 16
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVN9QAX6UH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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